1-Aminospiro[2.3]hexan-5-ol hydrochloride
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Overview
Description
1-Aminospiro[2.3]hexan-5-ol hydrochloride is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring, with an amino group and a hydroxyl group attached to the six-membered ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-Aminospiro[2.3]hexan-5-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and ammonia.
Reaction Conditions: The key step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by treating cyclohexanone with ammonia under acidic conditions to form the spirocyclic intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production .
Chemical Reactions Analysis
1-Aminospiro[2.3]hexan-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-Aminospiro[2.3]hexan-5-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Aminospiro[2.3]hexan-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biological processes, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-Aminospiro[2.3]hexan-5-ol hydrochloride can be compared with other spirocyclic compounds such as:
Spiro[2.4]heptane-1,3-dione: This compound has a similar spirocyclic structure but lacks the amino and hydroxyl groups, resulting in different reactivity and applications.
Spiro[3.3]heptane-2,6-dione: This compound features a larger spirocyclic ring system and different functional groups, leading to distinct chemical properties and uses.
Spiro[4.5]decane-1,8-dione: This compound has an even larger spirocyclic structure and is used in different contexts, such as in the synthesis of natural products and complex organic molecules
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and versatility in various applications .
Properties
IUPAC Name |
2-aminospiro[2.3]hexan-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-4(8)2-6;/h4-5,8H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQGBGHWUCVMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-25-9 |
Source
|
Record name | 1-aminospiro[2.3]hexan-5-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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